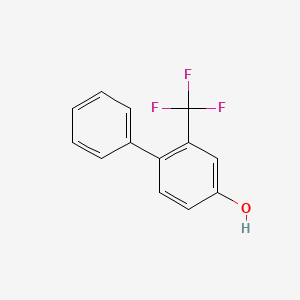
2-Trifluoromethyl-biphenyl-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethyl-biphenyl-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-biphenyl-4-ol typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the radical trifluoromethylation of biphenyl derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions
2-Trifluoromethyl-biphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
科学研究应用
2-Trifluoromethyl-biphenyl-4-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Trifluoromethyl-biphenyl-4-ol and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.
4-Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring, differing in the absence of the biphenyl structure.
Uniqueness
2-Trifluoromethyl-biphenyl-4-ol is unique due to the combination of the trifluoromethyl group and the hydroxyl group on a biphenyl structure. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the development of new materials and pharmaceuticals .
属性
分子式 |
C13H9F3O |
|---|---|
分子量 |
238.20 g/mol |
IUPAC 名称 |
4-phenyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8,17H |
InChI 键 |
SBXNDMGSQWQBRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


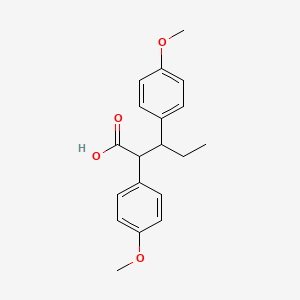
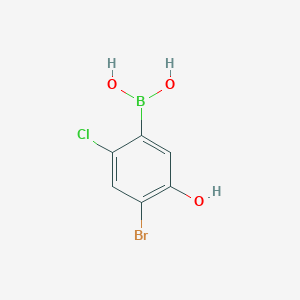
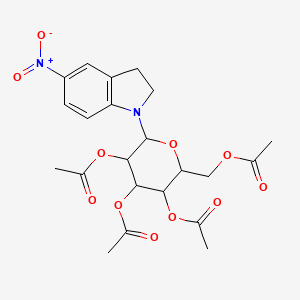
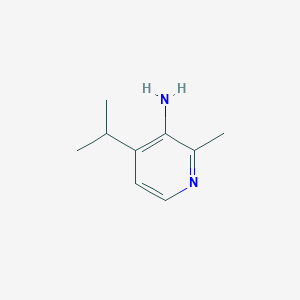
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
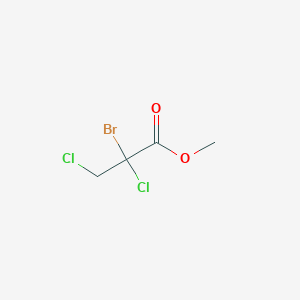
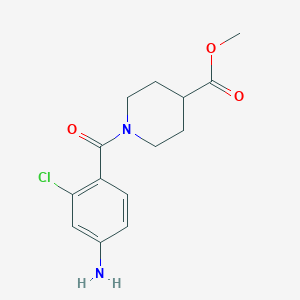
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
